molecular formula C7H6BrNO3S B1382842 2-Bromo-4-formylbenzene-1-sulfonamide CAS No. 1289006-46-7

2-Bromo-4-formylbenzene-1-sulfonamide

Cat. No.: B1382842
CAS No.: 1289006-46-7
M. Wt: 264.1 g/mol
InChI Key: LIEIYEFKUZXKKM-UHFFFAOYSA-N
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Description

2-Bromo-4-formylbenzene-1-sulfonamide is a multifunctional aromatic compound featuring a benzene ring substituted with a sulfonamide group at position 1, a bromine atom at position 2, and a formyl group at position 4. This unique arrangement of electron-withdrawing (bromo, sulfonamide) and electron-directing (formyl) groups confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Sulfonamides are well-known for their biological activity, particularly as enzyme inhibitors, and the presence of the formyl group enhances reactivity toward nucleophilic additions or condensations, enabling diverse derivatization pathways .

Properties

IUPAC Name

2-bromo-4-formylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEIYEFKUZXKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289006-46-7
Record name 2-bromo-4-formylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylbenzene-1-sulfonamide typically involves the bromination of 4-formylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-formylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-4-formylbenzene-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-formylbenzene-1-sulfonamide involves its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition and protein-ligand interactions. The formyl group can also participate in various chemical reactions, further enhancing its versatility in scientific research .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 4-Bromo-1,2-diaminobenzene Pyrimidine-based sulfonamide ()
Molecular Weight (g/mol) ~294.1 ~187.0 ~580.6
Solubility in Water Low (polar aprotic solvents preferred) Moderate (DMSO) Low (enhanced by morpholino group)
Key Reactivity Formyl condensation, sulfonamide H-bonding Diamine coordination Heterocyclic π-stacking, morpholino solvation

Research Findings

  • Computational Insights : Density functional theory (DFT) studies, such as those employing hybrid exchange-correlation functionals, predict that the bromo and sulfonamide groups in this compound significantly polarize the aromatic ring, stabilizing negative charges at the formyl oxygen .
  • Biological Relevance : Sulfonamide derivatives with electron-withdrawing groups (e.g., bromo, formyl) exhibit enhanced binding to carbonic anhydrase isoforms compared to diamine analogs, as demonstrated in related compounds .

Biological Activity

2-Bromo-4-formylbenzene-1-sulfonamide is an organic compound characterized by its molecular formula C7_{7}H6_{6}BrN1_{1}O3_{3}S and a molecular weight of 264.09 g/mol. This compound features a bromine atom, a formyl group, and a sulfonamide functional group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.

Antibacterial Properties

The compound has been studied for its potential antibacterial activity , particularly as a building block for sulfonamide drugs. Sulfonamides are known for their efficacy against bacterial infections due to their ability to mimic natural substrates, allowing them to interact with specific enzymes and inhibit their activity. This mechanism is particularly relevant in antibiotic development, where inhibiting bacterial enzymes can lead to effective treatments against infections .

The sulfonamide moiety of this compound can effectively inhibit enzyme activity by competing with natural substrates. This competitive inhibition is crucial for the development of antibiotics that target bacterial growth . The compound's reactivity is enhanced by its functional groups, which facilitate various synthetic pathways that can lead to biologically active derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of sulfonamides, including this compound:

  • Molecular Docking Studies : Research has shown that modifications to the sulfonamide structure can enhance its binding affinity to target enzymes, improving antibacterial efficacy . For instance, saccharide-modified sulfonamides demonstrated significant inhibitory effects on cancer cell lines, indicating potential applications beyond traditional antibacterial uses.
  • Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamides in reducing the viability of cancerous cells under hypoxic conditions. Compounds derived from sulfonamides exhibited higher activity against specific cancer cell lines compared to standard treatments .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar compounds:

Compound NameStructure FeaturesUnique Properties
2-Bromo-5-chlorobenzenesulfonamideContains chlorine instead of bromineDifferent reactivity patterns due to chlorine's properties
4-AminobenzenesulfonamideLacks the formyl groupMore straightforward antibacterial activity
SulfanilamideA simpler sulfonamide without halogen substitutionEstablished antibiotic with well-documented uses

The presence of both the bromine atom and the formyl group in this compound contributes to its unique reactivity profile, making it particularly valuable in synthetic organic chemistry and drug development .

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